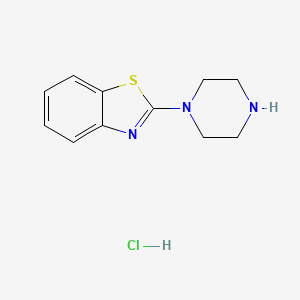

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride

Description

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety via a nitrogen atom at the 2-position, with hydrochloric acid as the counterion. Its molecular formula is C₁₁H₁₃ClN₃S, and the molecular weight is approximately 255.77 g/mol (estimated from structurally related compounds) . This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules, though specific therapeutic applications require further research.

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUGDVVACNJZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves a multi-step procedure. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Acylation Reactions

The piperazine nitrogen atoms readily undergo acylation with electrophilic reagents. This reaction is critical for introducing functional groups that enhance biological activity or enable further derivatization.

Example Reaction:

Reaction with bromoacetyl bromide in dichloromethane (DCM) at room temperature produces bromoacetyl-piperazine intermediates. Triethylamine is typically used as a base to neutralize HCl byproducts .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromoacetyl bromide | DCM, RT, 2 h | 2-(Bromoacetyl)piperazine-benzothiazole | 85% |

Subsequent substitution of the bromine atom with azide ions (NaN₃ in acetone/H₂O) yields azide-functionalized derivatives .

Alkylation Reactions

Alkylation targets the piperazine amines, enabling the introduction of alkyl or aryl groups. This modification alters solubility and binding properties.

Key Example:

Reaction with methyl iodide in methanol under reflux forms N-methylated derivatives. This reaction is regioselective, favoring mono-alkylation under controlled conditions .

N-Oxidation

Piperazine N-oxidation enhances hydrogen-bonding capacity and metabolic stability.

Reagents and Conditions:

- Oxidizing agents: m-Chloroperbenzoic acid (mCPBA) or H₂O₂.

- Solvent: Dichloromethane or ethanol.

- Temperature: 0–25°C .

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| mCPBA | Piperazine N-oxide derivative | 4–6 h | 70–75% |

Click Chemistry (1,3-Dipolar Cycloaddition)

The azide-functionalized derivative undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole hybrids. This reaction is pivotal for creating libraries of bioactive compounds.

Experimental Data:

Reaction with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in t-BuOH/H₂O (1:1) at 80°C for 8 h yields triazole hybrids .

| Alkyne | Product | Yield | Reference |

|---|---|---|---|

| Propargyl alcohol | 1,4-Disubstituted triazole-benzothiazole | 88% | |

| Dimethylacetylene | 4,5-Diester-triazole derivative | 94% |

Electrophilic Substitution on Benzothiazole

The benzothiazole ring undergoes electrophilic substitution at the 4- and 6-positions. Nitration and sulfonation are common, though specific data for this compound requires further study.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals. For example, coordination with cadmium(II) forms stable complexes used in materials science .

Example Complex:

[Cd(2-(piperazin-1-yl)-benzothiazole)Cl₂] exhibits a distorted octahedral geometry, confirmed by X-ray crystallography .

Scientific Research Applications

2-(Piperazin-1-yl)-1,3-benzothiazole and its derivatives have applications in various scientific research fields, including chemistry, biology, medicinal chemistry, and pharmacology . This class of compounds, featuring a benzothiazole ring and a piperazine moiety, has biological activities that make it valuable for research and development.

3-(1-Piperazinyl)-1,2-benzisothiazole: Processes for the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole or its pharmaceutically acceptable salt, along with novel intermediates used in the process, have been developed . 3-(1-Piperazinyl)-1,2-benzisothiazole is a key intermediate useful for the preparation of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (ziprasidone). This compound has neuroleptic activity .

Scientific Research Applications

- Chemistry It serves as a building block in the synthesis of complex molecules.

- Biology It is studied for its biological activities.

- Medicinal Chemistry Benzothiazole-based compounds are evaluated in an attempt to identify novel dual-acting 5HT1A receptor and SERT agents as potential antidepressants .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride involves interaction with specific molecular targets, such as enzymes, receptors, or other proteins, leading to modulation of biological pathways. The pathways and targets depend on the specific application and the context in which the compound is used.

Case Studies and Research Findings

- Several case studies have documented the biological activity of benzoxazole derivatives.

- জৈব রসায়ন (Organic Chemistry): Benzothiazole derivatives are employed in organic synthesis as building blocks for constructing more complex molecular architectures .

- Pharmacology and Pharmacy: These compounds are investigated for their potential therapeutic applications, including their effects on neurological disorders, cancer, and infectious diseases .

- Medicinal Chemistry: Modifications to the piperazine moiety or the benzothiazole ring can result in compounds with enhanced binding affinity to target receptors.

Comparison with Similar Compounds

| Compound | Difference |

|---|---|

| 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine | Shares a similar structure but has a pyrimidine ring instead of a benzothiazole ring. |

| 4,6-Dimethyl-2-(piperazin-1-yl)benzothiazole | Base compound without the hydrochloride salt. |

| 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride | Case studies have documented the biological activity of benzoxazole derivatives, including studies on cytotoxicity. |

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with various molecular targets. As an antipsychotic agent, it acts as an antagonist at dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of psychosis and other related disorders . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Ziprasidone-Related Compounds (Benzoisothiazole Derivatives)

3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride (Ziprasidone Related Compound A) shares a nearly identical backbone but replaces benzothiazole with benzoisothiazole (sulfur and nitrogen positions reversed). Key differences include:

2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole

This derivative (CAS 478077-01-9) introduces a 2-chloro-6-fluorobenzyl substituent on the piperazine ring, leading to:

Levocetirizine Hydrochloride (Piperazine-Containing Antihistamine)

Levocetirizine features a piperazine-ethoxy-acetic acid backbone with a bulky chlorophenyl-benzyl group:

- Molecular formula : C₂₁H₂₆Cl₂N₂O₃.

- Molecular weight : 425.3 g/mol.

- Pharmacological role : Blocks histamine H₁ receptors, demonstrating how bulky aromatic substituents on piperazine enhance receptor specificity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Piperazine-Containing Compounds

*Estimated based on structural similarity.

Key Findings :

- Lipophilicity : Substituents like halogenated benzyl groups () significantly increase logP, impacting bioavailability .

- Molecular Weight : Larger derivatives (>360 g/mol) may face challenges in crossing the blood-brain barrier compared to simpler analogs .

- Solubility : The hydrochloride salt enhances aqueous solubility, critical for formulation .

Biological Activity

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a piperazine moiety. Its molecular formula is , indicating the presence of nitrogen and sulfur, which contribute to its reactivity and biological interactions.

The primary biological activities of this compound include:

- Antibacterial Activity : The compound exhibits significant antibacterial effects against various strains, including Bacillus subtilis and Staphylococcus aureus . It is believed to inhibit bacterial growth by interfering with essential cellular processes such as cell wall synthesis and protein synthesis.

- Antipsychotic Potential : Research indicates that this compound may act as a dopamine and serotonin antagonist, suggesting its potential use in treating psychiatric disorders.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes crucial for bacterial survival, which may enhance its efficacy as an antimicrobial agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target Organism/Pathway | Mechanism |

|---|---|---|

| Antibacterial | Bacillus subtilis | Inhibition of cell wall synthesis |

| Staphylococcus aureus | Disruption of protein synthesis | |

| Antipsychotic | Dopamine receptors | Antagonism at receptor sites |

| Serotonin receptors | Modulation of neurotransmitter activity | |

| Enzyme inhibition | Various bacterial enzymes | Competitive inhibition |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an effective antibacterial agent.

- Antipsychotic Effects : In an animal model study, compounds similar to 2-(Piperazin-1-yl)-1,3-benzothiazole showed significant behavioral changes indicative of antipsychotic activity. The behavioral assays revealed a reduction in hyperactivity in treated subjects compared to controls.

- Enzyme Interaction Studies : Molecular docking studies indicated that the compound binds effectively to specific enzymes involved in bacterial metabolism. This interaction was crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated using Lipinski's Rule of Five to assess its drug-likeness. The compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a viable candidate for further development in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between benzothiazole derivatives and piperazine, followed by HCl salt formation. Recrystallization from acetonitrile or ethanol is recommended for purity enhancement, as demonstrated in analogous piperazine-benzothiazole syntheses . Optimization includes monitoring reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios of reactants. Analytical techniques like HPLC or NMR should validate purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with piperazine protons appearing as broad singlets (~3.0–3.5 ppm) and benzothiazole aromatic protons as distinct doublets .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and validates the molecular formula.

- FT-IR : Peaks at ~2550 cm (S-H stretch, if present) and 1600–1450 cm (C=N/C=C) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicity data, assume irritancy and toxicity. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. Store in sealed containers in dry, ventilated areas. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives targeting specific receptors?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) models interactions with receptors (e.g., A adenosine receptors), optimizing substituents on the benzothiazole core for binding affinity. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in reactivity data between experimental and computational studies?

- Methodological Answer :

- Error Analysis : Cross-check computational parameters (basis sets, solvation models) against experimental conditions (solvent, temperature).

- Sensitivity Testing : Vary reaction conditions (e.g., catalysts, pH) to identify outliers.

- Multi-Method Validation : Combine DFT with MD simulations or QM/MM hybrid models to account for dynamic effects .

Q. How can reaction fundamentals inform scalable reactor design for synthesizing this compound?

- Methodological Answer :

- Kinetic Studies : Determine rate laws via UV-Vis or in-situ FT-IR to optimize residence time in flow reactors.

- Membrane Technologies : Implement solvent-resistant nanofiltration (SRNF) for continuous separation of byproducts .

- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer, ensuring scalability from batch to continuous processes .

Q. What advanced techniques characterize degradation pathways under stressed conditions (e.g., light, heat)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis, or elevated temperatures.

- LC-MS/MS : Identify degradation products (e.g., piperazine cleavage or benzothiazole ring oxidation).

- XRD/PXRD : Monitor crystallinity changes impacting stability .

Data Analysis & Experimental Design

Q. How do researchers statistically validate reproducibility in synthetic yields across multiple batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio).

- ANOVA : Compare batch yields (p < 0.05 threshold) to identify significant outliers.

- Control Charts : Track process stability over time using Shewhart charts .

Q. What methodologies integrate high-throughput screening (HTS) for evaluating biological activity of novel derivatives?

- Methodological Answer :

- Library Synthesis : Prepare derivatives via parallel synthesis (e.g., microwave-assisted reactions).

- Automated Assays : Use 96-well plates with fluorescence-based readouts (e.g., cAMP modulation for receptor studies).

- Machine Learning : Train models on HTS data to predict structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.